Chiisanogenin

Antiplatelet Cardiovascular Thrombosis

Chiisanogenin (CHI) is a 3,4-seco-lupane-type pentacyclic triterpenoid aglycone first isolated from Acanthopanax sessiliflorus (syn. Eleutherococcus sessiliflorus) fruits and subsequently identified in multiple Acanthopanax/Eleutherococcus species.

Molecular Formula C30H44O5
Molecular Weight 484.7 g/mol
Cat. No. B14076311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChiisanogenin
Molecular FormulaC30H44O5
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CC4C5C(C3(CC2)C)(CCC(C5(C(CC(=O)O4)O)C)C(=C)C)C)C(=O)O
InChIInChI=1S/C30H44O5/c1-16(2)18-8-11-30(26(33)34)13-12-27(5)20(24(18)30)14-21-25-28(27,6)10-9-19(17(3)4)29(25,7)22(31)15-23(32)35-21/h18-22,24-25,31H,1,3,8-15H2,2,4-7H3,(H,33,34)/t18-,19-,20?,21+,22+,24?,25?,27+,28+,29+,30-/m0/s1
InChIKeyBYCBJBLIOKGBPB-BIYNXQDYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiisanogenin Procurement Guide: Triterpenoid Aglycone Identity, Source, and Structural Class for Research Supply Decisions


Chiisanogenin (CHI) is a 3,4-seco-lupane-type pentacyclic triterpenoid aglycone first isolated from Acanthopanax sessiliflorus (syn. Eleutherococcus sessiliflorus) fruits and subsequently identified in multiple Acanthopanax/Eleutherococcus species [1]. Unlike its glycosidic counterpart chiisanoside, chiisanogenin lacks the sugar moiety at the C-28 carboxyl group, resulting in a distinct molecular formula of C30H44O5 and a molecular weight of 484.67 g/mol [2]. As a naturally occurring seco-triterpene, chiisanogenin serves as both a bioactive metabolite produced by human intestinal bacterial hydrolysis of chiisanoside and a standalone pharmacologically active entity with documented antiplatelet, anti-inflammatory, antibacterial, and glucose-lowering activities [3].

Why Chiisanogenin Cannot Be Replaced by Generic Triterpenoids or Its Own Glycoside: Structural Basis of Differential Activity


The 3,4-seco-lupane scaffold of chiisanogenin represents a relatively rare triterpenoid subclass, with the ring-A cleavage producing a distinctive seco-acid/ester moiety not found in the more abundant oleanane-, ursane-, or intact lupane-type triterpenoids co-occurring in Acanthopanax species [1]. This structural singularity fundamentally alters hydrogen-bonding capacity, molecular recognition at biological targets, and intestinal permeability relative to both its 3,4-intact triterpenoid co-isolates (oleanolic acid, ursolic acid, betulin, betulinic acid) and its own glycoside, chiisanoside [2]. Critically, chiisanogenin is generated in vivo from chiisanoside via human intestinal bacterial metabolism, meaning that procurement of the glycoside does not guarantee systemic exposure to the aglycone in all experimental models [3]. Quantitative head-to-head studies demonstrate that chiisanogenin and chiisanoside exhibit divergent, target-dependent potency profiles—chiisanogenin is superior for H+/K+ ATPase inhibition and cytotoxicity, while chiisanoside possesses greater anti-rotaviral activity [3]. These pharmacodynamic divergences preclude generic substitution within the in-class triterpenoid panel.

Chiisanogenin Quantitative Differentiation Evidence: Comparator-Based Potency, Selectivity, and Pharmacokinetic Data for Informed Procurement


Platelet Anti-Aggregation: Chiisanogenin vs. Acetylsalicylic Acid (ASA) and Co-Isolated Triterpenoids — Head-to-Head IC50 Comparison

In a study isolating six triterpenoids from Acanthopanax senticosus leaves and A. sessiliflorus fruits, chiisanogenin demonstrated approximately 50-fold greater potency than acetylsalicylic acid (ASA) against U46619-induced platelet aggregation (IC50: 6.21 μM vs. an estimated ASA IC50 of ~310 μM in the same assay system). Chiisanogenin also exhibited 10–20-fold superiority over ASA on epinephrine-induced (IC50: 2.50 μM) and arachidonic acid-induced aggregation (IC50: 4.81 μM) [1]. Importantly, other co-isolated triterpenoids—ursolic acid, oleanolic acid, β-sitosterol, and daucosterol—were tested in parallel, but chiisanogenin was the only compound emphasized for this magnitude of differential; chiisanoside, its own glycoside, showed substantially weaker antiplatelet activity in the same study [1].

Antiplatelet Cardiovascular Thrombosis

Advanced Glycation End-Product (AGE) Inhibition: Chiisanogenin vs. Aminoguanidine — Equi-Effective Concentration Benchmarking

In an in vitro glycation reaction model, chiisanogenin at 50 μM exhibited AGE-inhibitory activity comparable to that of aminoguanidine, a widely used reference AGE inhibitor, at the same concentration [1]. Chiisanoside, the 3,4-seco-lupane glycoside bearing an identical aglycone core, was tested concurrently and showed weaker inhibitory activity against AGE formation [1]. This establishes chiisanogenin as the more effective antiglycation entity within this compound pair.

Antiglycation Diabetic Complications AGE Inhibition

Anti-Inflammatory Activity In Vivo: Chiisanogenin (Aglycone) vs. Chiisanoside (Glycoside) — Oral Dose-Response Comparison in Rat Models

In carrageenan- and Freund's complete adjuvant (FCA)-induced inflammation rat models, both chiisanoside (1) and its aglycone chiisanogenin (1a) were evaluated at oral doses of 10 and 30 mg/kg. Chiisanogenin (1a) was explicitly determined to be more potent than chiisanoside (1) at both dose levels in suppressing inflammatory parameters [1]. The anti-inflammatory effects were corroborated by reduced carrageenan-induced lipid peroxidation, hydroxyl radical levels, rheumatoid arthritis factors, and C-reactive protein, as well as inhibition of xanthine oxidase and upregulation of superoxide dismutase, glutathione peroxidase, and catalase activities [1].

Anti-inflammatory Rheumatoid Arthritis Carrageenan Edema

Cytotoxicity and H+/K+ ATPase Inhibition: Chiisanogenin (Metabolite) vs. Chiisanoside (Parent Glycoside) — Differential Potency in Target-Specific Assays

In a study examining the metabolic fate of chiisanoside by human intestinal bacteria, chiisanogenin was produced as the main metabolite after 15-h incubation. Direct comparative assays revealed that chiisanogenin exhibited superior in vitro cytotoxicity compared to chiisanoside and more potently inhibited H+/K+ ATPase activity than chiisanoside [1]. Conversely, chiisanoside retained more potent anti-rotaviral activity, demonstrating target-dependent differential pharmacology between the aglycone and glycoside [1].

Cytotoxicity H+/K+ ATPase Metabolism

Glucose Uptake Enhancement and Insulin Signaling Activation: Chiisanogenin Mechanistic Differentiation Supported by Molecular Docking and In Vivo Glucose Lowering

Chiisanogenin enhanced GLUT4-dependent glucose uptake in L6 myotubes in a dose-dependent manner through activation of the IRS-1/PI3K/Akt signaling pathway, crucially in the absence of exogenous insulin [1]. Molecular docking predicted chiisanogenin binding to the insulin receptor with a binding energy of −6.96 kcal/mol [1]. In Caco-2 cell permeability assays, chiisanogenin demonstrated high intestinal permeability [1]. In vivo, oral pretreatment with chiisanogenin significantly reduced postprandial blood glucose levels in mice compared to vehicle control [1]. While no direct head-to-head comparison with metformin or insulin exists in the same study, the insulin-independent mechanism distinguishes chiisanogenin mechanistically from sulfonylureas and exogenous insulin, and the high Caco-2 permeability suggests meaningful oral absorption potential relative to glycosidic triterpenoids with lower permeability.

Glucose Metabolism Insulin Signaling GLUT4 Translocation

Validated UPLC-MS/MS Pharmacokinetic Method: Chiisanogenin Quantification in Rat Plasma with Matrix Effect Evidence

A fully validated UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 5 ng/mL for chiisanogenin in rat plasma, with a linear calibration range of 5–500 ng/mL (r² ≥ 0.99), intra-day and inter-day precision (RSD) below 11%, and accuracy (RE) within 8% across all QC levels [1]. The analysis time was 1.1 min per sample, enabling high-throughput pharmacokinetic studies [1]. Importantly, comparison of chiisanogenin pharmacokinetics after administration of pure chiisanogenin versus Acanthopanax sessiliflorus fruit extract demonstrated that other extract constituents significantly altered chiisanogenin's pharmacokinetic behavior [1]. This matrix-effect evidence means that pharmacokinetic data obtained with crude extract cannot be extrapolated to pure chiisanogenin, and procurement of the isolated compound is essential for reproducible ADME studies.

Pharmacokinetics Bioanalysis UPLC-MS/MS

Chiisanogenin Research and Procurement Application Scenarios Based on Quantitatively Demonstrated Differentiation


Antiplatelet Drug Discovery: Chiisanogenin as a High-Potency, Non-NSAID Scaffold for Thrombosis Research

For laboratories screening antiplatelet candidates, chiisanogenin's demonstrated ~50-fold greater potency than ASA against U46619-induced platelet aggregation (IC50: 6.21 μM vs. ~310 μM) [1] justifies its procurement as a structurally novel lead compound. Unlike ASA, which irreversibly inhibits cyclooxygenase, chiisanogenin's 3,4-seco-lupane scaffold operates through a distinct anti-aggregatory mechanism, potentially avoiding the gastric toxicity and bleeding risk profile of chronic COX-1 inhibition. Procurement of pure chiisanogenin—rather than chiisanoside or crude Acanthopanax extract—ensures the maximal antiplatelet potency per unit mass.

Diabetic Complication Research: Chiisanogenin as a Multi-Target Agent Combining AGE Inhibition and Insulin-Independent Glucose Disposal

Chiisanogenin uniquely combines AGE-inhibitory activity equipotent to aminoguanidine at 50 μM [2] with insulin-independent GLUT4 translocation activation and in vivo glucose lowering [3]. This dual pharmacology—antiglycation plus glucose disposal—is not replicated by aminoguanidine (which lacks glucose-lowering activity) or by metformin (which lacks direct AGE inhibition). Procurement of chiisanogenin enables investigation of a single-molecule, multi-target strategy for diabetic complications where glycation and insulin resistance intersect.

Anti-Inflammatory and Anti-Arthritic Preclinical Studies: Aglycone Form for Superior Oral Efficacy

The direct demonstration that chiisanogenin (aglycone) is more potent than chiisanoside (glycoside) at oral doses of 10 and 30 mg/kg in both carrageenan-induced acute inflammation and FCA-induced chronic arthritis models [4] establishes chiisanogenin as the preferred form for preclinical oral anti-inflammatory studies. This potency advantage, combined with the high Caco-2 permeability documented for chiisanogenin [3], suggests that the aglycone form may offer superior oral bioavailability without dependence on gut microbial deglycosylation, making it the appropriate procurement choice for reproducible in vivo pharmacology.

Pharmacokinetic and ADME Studies Requiring Pure Reference Standard: Validated UPLC-MS/MS Method Readily Deployable

Any research group planning pharmacokinetic, tissue distribution, or drug-drug interaction studies with chiisanogenin must procure the pure compound to avoid the matrix-effect confounding demonstrated by Yang et al., where extract co-constituents significantly altered chiisanogenin's pharmacokinetics [5]. The validated UPLC-MS/MS method (LLOQ 5 ng/mL, RSD < 11%, accuracy within 8%, 1.1 min/sample) [5] is immediately deployable by bioanalytical laboratories, providing a turnkey analytical framework that reduces method development time and ensures data reproducibility across studies.

Quote Request

Request a Quote for Chiisanogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.